

Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Technical Overview

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)pyridin-2-amine

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Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine, a substituted pyridine derivative, holds potential interest in medicinal chemistry and drug discovery due to its structural motifs. The presence of a pyridin-2-amine scaffold, a common feature in pharmacologically active compounds, coupled with a pyrrolidinyl substituent, suggests possibilities for diverse biological interactions. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is essential for its application in research and development.

This technical guide outlines the expected spectroscopic data for **4-(Pyrrolidin-1-yl)pyridin-2-amine** (CAS 722550-01-8). While comprehensive experimental data from public sources is limited, this document provides a predictive analysis based on the chemical structure and established principles of spectroscopic interpretation. This information serves as a valuable reference for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **4-(Pyrrolidin-1-yl)pyridin-2-amine**. These predictions are based on the analysis of its structural fragments and comparison with similar known compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.9	d	1H	H-6 (Pyridine)
~6.0 - 6.2	dd	1H	H-5 (Pyridine)
~5.8 - 6.0	d	1H	H-3 (Pyridine)
~4.5 - 5.0	br s	2H	-NH ₂
~3.2 - 3.4	t	4H	N-CH ₂ (Pyrrolidine)
~1.9 - 2.1	m	4H	-CH ₂ - (Pyrrolidine)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~158 - 160	C-2 (Pyridine, C-NH ₂)
~150 - 152	C-4 (Pyridine, C-N)
~148 - 150	C-6 (Pyridine)
~105 - 107	C-5 (Pyridine)
~95 - 97	C-3 (Pyridine)
~46 - 48	N-CH ₂ (Pyrrolidine)
~25 - 27	-CH ₂ - (Pyrrolidine)

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (two bands)	N-H stretching (primary amine)
3100 - 3000	Weak	C-H stretching (aromatic)
2980 - 2850	Medium	C-H stretching (aliphatic)
1640 - 1600	Strong	N-H bending (scissoring)
1600 - 1550	Strong	C=C and C=N stretching (pyridine ring)
1350 - 1250	Strong	C-N stretching (aromatic amine)
1250 - 1150	Medium	C-N stretching (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
163.11	[M] ⁺ (Molecular Ion)
148.09	[M-NH] ⁺
134.09	[M-C ₂ H ₅] ⁺
107.07	[M-C ₄ H ₈ N] ⁺
94.06	[C ₅ H ₄ N-NH ₂] ⁺
70.06	[C ₄ H ₈ N] ⁺

Based on Electron Ionization (EI) fragmentation.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures that would be suitable for the characterization of **4-(Pyrrolidin-1-yl)pyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:

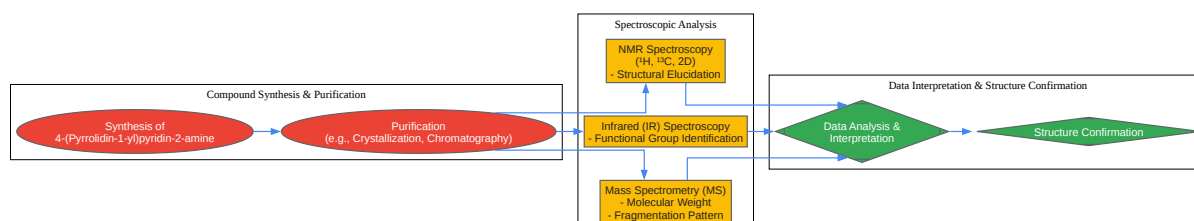
- Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe (for EI) or dissolution in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI) can be used.
- Instrument: A mass spectrometer with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole or time-of-flight).
- Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - The instrument parameters (e.g., ionization energy for EI, spray voltage for ESI) should be optimized for the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4-(Pyrrolidin-1-yl)pyridin-2-amine**.



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